molecular formula C5H3Br2NS B14029249 5,6-Dibromopyridine-2-thiol

5,6-Dibromopyridine-2-thiol

Cat. No.: B14029249
M. Wt: 268.96 g/mol
InChI Key: QDYXLURFQRMHMH-UHFFFAOYSA-N
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Description

5,6-Dibromopyridine-2-thiol is an organosulfur compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions and a thiol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyridine-2-thiol typically involves the reaction of 2,6-dibromopyridine with 2-mercaptopyridine . The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the brominated pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromopyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products typically include substituted pyridines with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Major products include disulfides or sulfonic acids, depending on the extent of oxidation.

Scientific Research Applications

5,6-Dibromopyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dibromopyridine-2-thiol involves its ability to form covalent bonds with nucleophilic sites on target molecules. The thiol group is particularly reactive, allowing it to form disulfide bonds with cysteine residues in proteins, thereby modulating their activity . This reactivity is crucial in both biological and industrial applications, where precise control over molecular interactions is required.

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromopyridine-2-thiol is unique due to the presence of both bromine atoms and a thiol group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H3Br2NS

Molecular Weight

268.96 g/mol

IUPAC Name

5,6-dibromo-1H-pyridine-2-thione

InChI

InChI=1S/C5H3Br2NS/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)

InChI Key

QDYXLURFQRMHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC(=C1Br)Br

Origin of Product

United States

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